molecular formula C14H13FN2O2 B6415664 MFCD18323775 CAS No. 1261914-39-9

MFCD18323775

Cat. No.: B6415664
CAS No.: 1261914-39-9
M. Wt: 260.26 g/mol
InChI Key: BCLWWPJHJCLSBQ-UHFFFAOYSA-N
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Description

However, based on analogous entries (e.g., , and 14), it likely represents a structurally or functionally distinct chemical entity with specific industrial or pharmacological applications. Compounds under MDL numbers often include organobromides, fluorinated aromatics, or heterocyclic derivatives, which are common in medicinal chemistry and materials science. For instance, and detail compounds with trifluoromethyl groups and benzimidazole cores, which are structurally complex and often associated with high thermal stability or bioactivity .

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(5-hydroxypyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-5-3-9(7-12(11)15)13-6-4-10(18)8-17-13/h3-8,18H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLWWPJHJCLSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692758
Record name N-Ethyl-2-fluoro-4-(5-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-39-9
Record name N-Ethyl-2-fluoro-4-(5-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18323775 involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of specific precursor molecules under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve a high yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and stability of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over the reaction parameters, resulting in a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD18323775 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

MFCD18323775 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and catalysis.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD18323775 involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MFCD18323775 are absent, the evidence provides a framework for comparing structurally or functionally related compounds. Below is a comparative analysis based on analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound MDL Number Molecular Formula Key Properties Applications
2-(4-Nitrophenyl)benzimidazole MFCD00003330 () C₁₃H₉N₃O₂ Solubility: 0.687 mg/ml; Log S (ESOL): -2.47; Bioavailability Score: 0.55 Catalysis, pharmaceutical intermediates
1-(3-Trifluoromethylphenyl)propan-1-one MFCD00039227 () C₁₀H₉F₃O Boiling point: 215°C; CYP450 inhibition potential; High synthetic accessibility Agrochemicals, fluorinated drug scaffolds
Hypothetical analog of this compound This compound (Unspecified) Likely fluorinated/heterocyclic; High thermal stability (inferred from analogs) Materials science, targeted drug delivery

Key Contrasts

Solubility and Bioavailability: MFCD00003330 exhibits low aqueous solubility (0.687 mg/ml), typical of benzimidazole derivatives, which limits its pharmacokinetic utility without formulation aids .

Synthetic Accessibility :

  • MFCD00003330 is synthesized via green chemistry methods (e.g., A-FGO catalysis in THF, 98% yield), emphasizing eco-friendly production .
  • MFCD00039227 requires column chromatography for purification, increasing production costs compared to MFCD00003330 .

Functional Groups and Reactivity :

  • The nitro group in MFCD00003330 confers electrophilic reactivity, useful in coupling reactions, whereas the trifluoromethyl group in MFCD00039227 provides metabolic stability and resistance to oxidation .

Research Findings and Limitations

  • Thermal Stability : Fluorinated analogs (e.g., MFCD00039227) demonstrate superior thermal stability (boiling point >200°C), a trait likely shared by this compound if it contains fluorinated motifs .
  • Toxicity and Safety : Brominated compounds like MFCD00003330 often carry warnings (e.g., H302: harmful if swallowed), whereas fluorinated derivatives may pose environmental persistence risks .
  • Gaps in Data : The absence of explicit data for this compound limits direct comparisons. Future studies should prioritize spectral characterization (e.g., NMR, mass spectrometry) and in vitro assays to validate inferred properties.

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